molecular formula C7H4ClIO2 B083352 4-Chloro-2-iodobenzoic acid CAS No. 13421-13-1

4-Chloro-2-iodobenzoic acid

Cat. No. B083352
CAS RN: 13421-13-1
M. Wt: 282.46 g/mol
InChI Key: LRRDANNSUCQNDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Method : The synthesis of halogenated benzoic acids like 4-chloro-2-iodobenzoic acid often involves multistep reactions starting from simpler aromatic compounds. For example, similar compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid have been synthesized using heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).

Molecular Structure Analysis

  • Crystal Structure : X-ray diffraction techniques are commonly used to determine the crystal structure of compounds like 4-chloro-2-iodobenzoic acid. The crystal structure is essential for understanding the compound's properties and reactivity (Oruganti et al., 2017).

Chemical Reactions and Properties

  • Reactivity : The presence of halogen atoms in 4-chloro-2-iodobenzoic acid contributes to its reactivity. These atoms can participate in various chemical reactions, including substitutions and coupling reactions (Kavitha et al., 2020).

Physical Properties Analysis

  • Solid-State Properties : The physical properties in the solid state, such as melting point, solubility, and crystallinity, are influenced by the molecular structure and intermolecular interactions, including hydrogen bonding and halogen bonding (Pigge et al., 2006).

Chemical Properties Analysis

  • Spectroscopic Properties : Spectroscopic techniques like FT-IR, NMR, and UV-Vis are utilized to investigate the chemical properties of halogenated benzoic acids. These methods provide insights into the electronic structure and bonding nature of the compound (Karabacak et al., 2012).

Scientific Research Applications

  • Thermodynamic Properties : A study on the thermodynamics of iodobenzoic acids, including 4-iodobenzoic acid, investigated their sublimation calorimetry, drop calorimetry, and thermal analysis. These properties are crucial for understanding the stability and reactivity of these compounds under different conditions (Tan & Sabbah, 1994).

  • Crystal Structures in Binuclear Complexes : Research on mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes, including 4-ethyl- and 3-chloropyridine, provides insights into the structural analysis of these complexes, which is significant for understanding their potential applications in various chemical processes (Bondarenko & Adonin, 2021).

  • Halogen Bonding in Structural Determinants : A study explored the importance of halogen bonding, especially X...O=C vs. X...X interactions, in the structures of 4-halotriaroylbenzenes. This research is relevant for understanding how 4-Chloro-2-iodobenzoic acid can participate in similar structural frameworks (Pigge, Vangala & Swenson, 2006).

  • Hydrolytic Dehalogenation in Microbial Metabolism : The study of Alcaligenes denitrificans NTB-1 revealed that it utilizes 4-chloro-, 4-bromo-, and 4-iodobenzoate, involving hydrolytic dehalogenation, which is important for understanding the biodegradation pathways of these compounds (van den Tweel, Kok & de Bont, 1987).

  • Solid State Structure : The solid-state structure of 4-iodobenzoic acid, closely related to 4-Chloro-2-iodobenzoic acid, has been studied to understand the intermolecular interactions and phase transitions that occur at different temperatures (Nygren, Wilson & Turner, 2005).

  • Applications in Organic Synthesis : The potential use of halobenzoic acids, including 4-Chloro-2-iodobenzoic acid, as building blocks in organic synthesis has been demonstrated. Such compounds are crucial in the synthesis of various heterocyclic scaffolds, which are important in drug discovery (Křupková, Funk, Soural & Hlaváč, 2013).

  • Electrophilic Trifluoromethylation : A study on the synthesis of hypervalent iodine reagents for electrophilic trifluoromethylation using 2-iodobenzoic acid demonstrates the potential of such compounds in advanced organic synthesis techniques (Matoušek, Pietrasiak, Schwenk & Togni, 2013).

Safety And Hazards

4-Chloro-2-iodobenzoic acid is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

4-Chloro-2-iodobenzoic acid has potential applications in the synthesis of complex molecular structures such as 3,4-disubstituted isocoumarins . Its electron-deficient nature makes it a valuable reagent in electrophilic aromatic substitution reactions .

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .

properties

IUPAC Name

4-chloro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRDANNSUCQNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158597
Record name 4-Chloro-2-iodobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodobenzoic acid

CAS RN

13421-13-1
Record name 4-Chloro-2-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13421-13-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-iodobenzoic acid
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Record name 4-Chloro-2-iodobenzoic acid
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Record name 4-Chloro-2-iodobenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
FM Irudayanathan, J Noh, J Choi… - Advanced Synthesis & …, 2014 - Wiley Online Library
Isoindolin‐1‐ones and isoquinolin‐1‐ones were selectively synthesized from the reaction of 2‐halobenzoic acid, arylalkynylcarboxylic acid and ammonium acetate (NH 4 OAc) in the …
Number of citations: 37 onlinelibrary.wiley.com
S Pramanik, T Dey, AK Mukherjee - Journal of Molecular Structure, 2019 - Elsevier
… , 2-fluoro-4-hydroxymethyl benzoic acid (1), 4-chloro-3 nitrobenzoic acid (2), 5-bromo-2-methyl benzoic acid (3), 4-bromo-2 nitrobenzoic acid (4) and 4-chloro-2-iodobenzoic acid (5) …
Number of citations: 22 www.sciencedirect.com
I Okabayashi, H Fujiwara… - Journal of heterocyclic …, 1991 - Wiley Online Library
… Similarly, compound 10 was prepared from 4chloro-2-iodobenzoic acid (9) [4,5] and 3-chlorobenzenethiol. The method using 9 gave a far higher yield of 10 than that [6] using 2,4-…
Number of citations: 8 onlinelibrary.wiley.com
MR Kumar, FM Irudayanathan… - Advanced Synthesis & …, 2013 - Wiley Online Library
… 6-Chloro-3-(4-methoxyphenyl)-1H-isochromen-1-one (4dd): 4-Chloro-2-iodobenzoic acid (565 mg, 2.0 mmol) and 1-ethynyl-4-methoxybenzene (291 mg, 2.2 mmol) afforded 4dd as a …
Number of citations: 59 onlinelibrary.wiley.com
C Duangjan, V Rukachaisirikul, S Saithong… - Tetrahedron …, 2018 - Elsevier
… Likewise, 4-chloro-2-iodobenzoic acid gave the corresponding quinazolinedione 3g in 67% yield. Interestingly, the presence of a methyl substituent next to the iodine did not hinder the …
Number of citations: 6 www.sciencedirect.com
C Duangjan - 2018 - kb.psu.ac.th
… Similar result was obtained when 4-chloro-2-iodobenzoic acid (61h) was used giving the corresponding product 63h in 67% yield (entry 8). Moreover, benzene ring containing methyl …
Number of citations: 0 kb.psu.ac.th
S Boda, L Ravindranath, K Srishailam… - Journal of Molecular …, 2023 - Elsevier
… acid derivatives, viz, 2-fluoro-4-hydroxymethyl benzoic acid, 4-chloro-3-nitrobenzoic acid, 5-bromo-2-methylbenzoic acid, 4-bromo-2-nitrobenzoic acid and 4-chloro-2-iodobenzoic acid …
Number of citations: 0 www.sciencedirect.com
C Brotschi, MH Bolli, J Gatfield, B Heidmann… - …, 2020 - Wiley Online Library
… CuI (75.7 mg, 0.34 mmol) was added to a RT solution of commercially available 4-chloro-2-iodobenzoic acid (104) (2.25 g), 1H-1,2,3-triazol (0.92 mL, 15.9 mmol), Cs 2 CO 3 (5.19 g, …
S Touchet, C Yeardley, CT O'Hara… - European Journal of …, 2021 - Wiley Online Library
… Ethyl-4-chloro-2-iodobenzoate (1 d): Compound 1 d was prepared according to the general procedure A using 4-chloro-2-iodobenzoic acid (1.12 g, 4 mmol). The title compound was …
T Luker, R Bonnert, SW Paine, J Schmidt… - Journal of medicinal …, 2011 - ACS Publications
… Borane−THF complex (24 mL of a 1 M solution in THF, 24 mmol) was added to a solution of 4-chloro-2-iodobenzoic acid (2.4 g, 8.5 mmol) in THF (15 mL), and the reaction was heated …
Number of citations: 11 pubs.acs.org

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